molecular formula C10H16O B14477687 3-Cyclopropylideneheptan-2-one CAS No. 65234-90-4

3-Cyclopropylideneheptan-2-one

Cat. No.: B14477687
CAS No.: 65234-90-4
M. Wt: 152.23 g/mol
InChI Key: PLDAJQPOSXMVQB-UHFFFAOYSA-N
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Description

3-Cyclopropylideneheptan-2-one is an organic compound characterized by a cyclopropylidene group attached to a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylideneheptan-2-one typically involves the reaction of cyclopropylidene derivatives with heptan-2-one precursors. One common method includes the use of cyclopropylidene bromide and heptan-2-one in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is typically performed at low temperatures to control the reactivity of the cyclopropylidene group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylideneheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropylideneheptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropylideneheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylidene group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different backbones.

    Heptan-2-one derivatives: Compounds with similar heptan-2-one backbones but different substituents.

Uniqueness

3-Cyclopropylideneheptan-2-one is unique due to the presence of both cyclopropylidene and heptan-2-one moieties, which confer distinct chemical and biological properties

Properties

CAS No.

65234-90-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-cyclopropylideneheptan-2-one

InChI

InChI=1S/C10H16O/c1-3-4-5-10(8(2)11)9-6-7-9/h3-7H2,1-2H3

InChI Key

PLDAJQPOSXMVQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1CC1)C(=O)C

Origin of Product

United States

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